molecular formula C18H17F3N2O3 B1679325 Ridogrel CAS No. 110140-89-1

Ridogrel

货号 B1679325
CAS 编号: 110140-89-1
分子量: 366.3 g/mol
InChI 键: GLLPUTYLZIKEGF-HAVVHWLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ridogrel is a combined thromboxane synthase inhibitor and receptor antagonist . It has been shown to have therapeutic benefits in ulcerative colitis .


Molecular Structure Analysis

The molecular formula of Ridogrel is C18H17F3N2O3 . The molecular weight is 366.33 g/mol . The IUPAC name is 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid .


Chemical Reactions Analysis

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets .


Physical And Chemical Properties Analysis

Ridogrel has a molecular weight of 366.3 g/mol . The molecular formula is C18H17F3N2O3 .

科学研究应用

Application in Inflammatory Bowel Disease Treatment

Specific Scientific Field

The specific scientific field for this application is Medical Pharmacology .

Summary of the Application

Ridogrel, a dual thromboxane synthase inhibitor and receptor antagonist, has been studied for its anti-inflammatory profile in the treatment of inflammatory bowel disease . Thromboxanes, prostaglandins, reactive oxygen metabolites, and pro-inflammatory cytokines are produced in excess in inflammatory bowel disease . Preliminary reports suggest that Ridogrel may have therapeutic benefits in ulcerative colitis .

Methods of Application or Experimental Procedures

The effects of Ridogrel on the production of eicosanoids, reactive oxygen metabolites, and cytokines by cultured inflamed colorectal mucosal biopsies were made using ELISA and chemiluminescence . Reactive oxygen metabolite generation in a cell-free system, and platelet activation were assessed using flow cytometry . The effects of oral Ridogrel on mucosal release of eicosanoids in two patients with active ulcerative colitis were assessed using rectal dialysis .

Results or Outcomes

Ridogrel significantly reduced the release of thromboxane B2, but not prostaglandin E2 or tumour necrosis factor-alpha, from biopsies (P < 0.01 for 10 microM Ridogrel) . Ridogrel showed no direct antioxidant activity but significantly reduced reactive oxygen metabolite production from cultured biopsies (P < 0.01 for 10 microM Ridogrel) . Platelet activation in vitro was inhibited by Ridogrel (P < 0.01 for 10 microM Ridogrel) . Mean rectal mucosal thromboxane B2 release was reduced to 86% of pre-treatment levels in two patients treated with oral Ridogrel .

Application in Thrombosis Treatment

Specific Scientific Field

The specific scientific field for this application is Cardiovascular Pharmacology .

Summary of the Application

Ridogrel is a thromboxane A2 (TXA2) inhibitor with additional TP antagonist properties that further enhance its antiaggregatory effects by diverting endoperoxide intermediates into the prostacyclin (PGI2) production pathway . It has been studied primarily as an adjunctive agent to thrombolytic therapy in acute myocardial infarction (MI) .

Methods of Application or Experimental Procedures

The application of Ridogrel in this context would typically involve oral administration as part of a therapeutic regimen for patients suffering from acute MI . The exact dosage and duration of treatment would depend on the specific circumstances of the patient and would be determined by a healthcare professional .

Results or Outcomes

While specific quantitative outcomes are not provided in the source, the overall implication is that Ridogrel, due to its dual action as a TXA2 inhibitor and TP antagonist, could potentially enhance the efficacy of thrombolytic therapy in acute MI . This could potentially lead to improved patient outcomes, although further research is needed to fully elucidate the benefits and potential risks of this approach .

未来方向

The limitations of currently available antiplatelet agents, including Ridogrel, underscore the need for more specific antiplatelet treatment regimens .

属性

IUPAC Name

5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPUTYLZIKEGF-HAVVHWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872935
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.39e-03 g/L
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ridogrel

CAS RN

110140-89-1
Record name Ridogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110140-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridogrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridogrel
Reactant of Route 2
Reactant of Route 2
Ridogrel
Reactant of Route 3
Ridogrel
Reactant of Route 4
Ridogrel
Reactant of Route 5
Ridogrel
Reactant of Route 6
Ridogrel

Citations

For This Compound
1,070
Citations
Carty, Macey, Mccartney… - Alimentary pharmacology & …, 2000 - Wiley Online Library
… Preliminary reports have suggested a possible benefit of ridogrel in patients with active … -inflammatory profile of ridogrel. Specifically, we have assessed the effects of ridogrel in vitro on: …
Number of citations: 45 onlinelibrary.wiley.com
GNJ Tytgat, L Van Nueten… - Alimentary …, 2002 - Wiley Online Library
… A US trial compared 0.5 mg, 2.5 mg and 5 mg of ridogrel once daily with placebo. An international trial compared 0.5 mg of ridogrel once daily with 2.5 mg and 5.0 mg of ridogrel once …
Number of citations: 34 onlinelibrary.wiley.com
E Carty, DS Rampton, H Schneider… - Alimentary …, 2001 - Wiley Online Library
… A dose of 5 mg of ridogrel was selected because this dose had been effective in the … of ridogrel orally produces maximal blood concentrations of 0.3 μM ridogrel; 10 μM ridogrel inhibits …
Number of citations: 31 onlinelibrary.wiley.com
HV Bossche, G Willemsens, D Bellens… - Biochemical …, 1992 - Elsevier
… Ridogrel binds to human platelet … of ridogrel to solubiiized microsomes. The calculated half-maximal spectral change (scso value) is 3.78 f 1.79 nM. These results indicate that ridogrel …
Number of citations: 25 www.sciencedirect.com
JJA Auwerda, FJ Zijlstra, CJAM Tak… - European journal of …, 2001 - journals.lww.com
… The bioavailability of Ridogrel in enemas is similar to that for oral tablets, but … Ridogrel, with fewer systemic effects. The main aim of the present study was to determine whether Ridogrel …
Number of citations: 22 journals.lww.com
C Timmermans, M Vrolix, J Vanhaecke… - The American journal of …, 1991 - Elsevier
… of the safety of ridogrel in combination with heparin, monitoring of prostanoids and ridogrel concentrations, and collecting observational data on the effect of ridogrel on acute and …
Number of citations: 27 www.sciencedirect.com
LR van der Wicken, ML Simoons, GJ Laarman… - International journal of …, 1995 - Elsevier
An open pilot study was performed to assess the safety and preliminary efficacy of ridogrel, … mg ridogrel was injected intravenously in addition to alteplase and heparin. Ridogrel was …
Number of citations: 20 www.sciencedirect.com
B Hoet, J Arnout, C Van Geet… - Thrombosis and …, 1990 - thieme-connect.com
… ridogrel; no changes were observed in the placebo-treated group. In conclusion this study demonstrates a reduction of platelet activation in vivo by ridogrel… study with ridogrel (R68070), …
Number of citations: 20 www.thieme-connect.com
DW Quest, TW Wilson - The Japanese Journal of Pharmacology, 1998 - jstage.jst.go.jp
… Ridogrel did not lower systolic blood pressure in Sprague-Dawley rats. We conclude that the antihypertensive effect of ridogrel … Our decision to study the effects of ridogrel in SHRSP that …
Number of citations: 16 www.jstage.jst.go.jp
G Heinisch, W Holzer, F Kunz, T Langer… - Journal of medicinal …, 1996 - ACS Publications
… In the series of diazine analogues of Ridogrel (1), replacement of the 3-pyridyl group by a 2-… , or 5-pyrimidinyl congeners of Ridogrel indicated that these heteroaromatic moieties may …
Number of citations: 14 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。